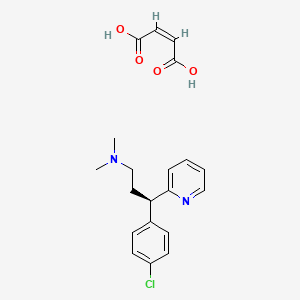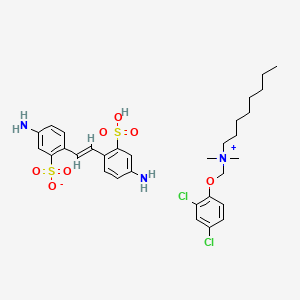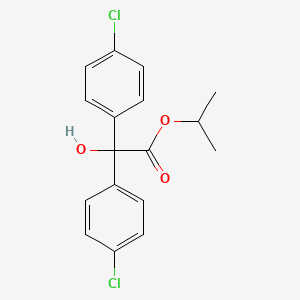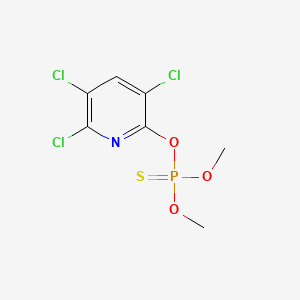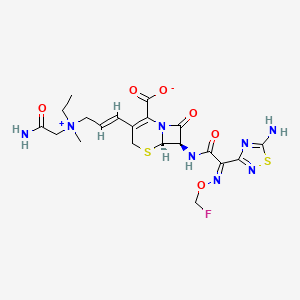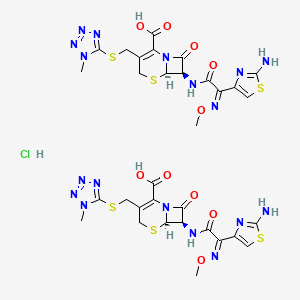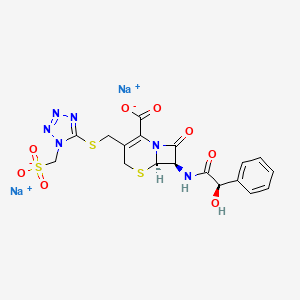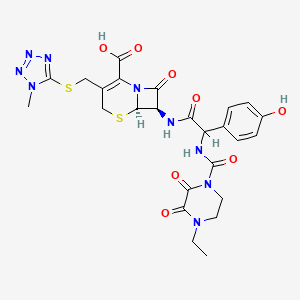![molecular formula C19H22ClN5O B1668923 2-[6-(4-氯苯氧基)己基]-1-氰基-3-吡啶-4-基胍 CAS No. 200484-11-3](/img/structure/B1668923.png)
2-[6-(4-氯苯氧基)己基]-1-氰基-3-吡啶-4-基胍
描述
CHS-828在各种癌细胞系中表现出显著的细胞毒性作用,包括人乳腺癌和肺癌细胞,而对正常成纤维细胞和内皮细胞的影响较小 。目前,该化合物正在进行临床试验,以评估其在癌症治疗中的潜在用途。
科学研究应用
CHS-828在科学研究中有着广泛的应用,尤其是在癌症研究领域。研究表明,它可以抑制各种癌细胞系的生长并诱导这些细胞凋亡(程序性细胞死亡) 。此外,CHS-828已用于研究,以了解癌细胞耐药机制并开发新的治疗策略。它选择性地增加癌细胞中活性氧物质水平的能力使其成为研究氧化应激及其对癌细胞存活影响的宝贵工具 。
作用机制
CHS-828的确切作用机制尚未完全阐明,但已知它会抑制烟酰胺磷酸核糖转移酶(NAMPT)的活性,NAMPT参与烟酰胺腺嘌呤二核苷酸(NAD+)的生物合成 。通过抑制NAMPT,CHS-828会消耗细胞内的NAD+水平,导致ATP耗竭,最终导致细胞死亡。这种机制在癌细胞中特别有效,因为癌细胞对快速生长和增殖有很高的NAD+和ATP需求 。
生化分析
Biochemical Properties
2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to inhibit carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in the transport of fatty acids into mitochondria for β-oxidation . By inhibiting CPT-1, 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine affects fatty acid metabolism and energy production in cells. Additionally, it has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, thereby influencing cellular metabolism and energy homeostasis .
Cellular Effects
2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine exerts various effects on different cell types and cellular processes. In hepatocytes, this compound inhibits triacylglycerol depletion and lipolysis, leading to altered lipid metabolism . In adipocytes, it inhibits lipolysis and affects the expression of uncoupling proteins, which play a role in thermogenesis and energy expenditure . Furthermore, 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
The molecular mechanism of action of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine involves its binding interactions with specific biomolecules and subsequent inhibition or activation of enzymatic activities. By binding to CPT-1, this compound prevents the formation of acyl carnitines, which are essential for the transport of fatty acids into mitochondria . This inhibition disrupts fatty acid oxidation and energy production. Additionally, 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine interacts with NAMPT, leading to changes in NAD+ levels and affecting cellular metabolism . These molecular interactions contribute to the compound’s overall effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine has been associated with sustained inhibition of fatty acid oxidation and alterations in lipid metabolism in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine vary with different dosages in animal models. At lower doses, this compound effectively inhibits CPT-1 and modulates lipid metabolism without causing significant adverse effects . At higher doses, it may lead to toxic effects, including hepatotoxicity and cardiotoxicity, due to excessive inhibition of fatty acid oxidation and disruption of energy homeostasis . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine is involved in metabolic pathways related to fatty acid oxidation and NAD+ biosynthesis. By inhibiting CPT-1, this compound disrupts the transport of fatty acids into mitochondria, leading to reduced β-oxidation and altered energy production . Additionally, its interaction with NAMPT affects NAD+ levels, influencing various metabolic processes, including glycolysis, oxidative phosphorylation, and cellular respiration . These metabolic pathways are crucial for maintaining cellular energy balance and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine within cells and tissues involve specific transporters and binding proteins. This compound is known to interact with fatty acid transport proteins, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific organelles, such as mitochondria, where it exerts its inhibitory effects on CPT-1 . The distribution of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine within tissues is influenced by factors such as lipid solubility and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine is primarily within mitochondria, where it inhibits CPT-1 and affects fatty acid oxidation . This compound may also localize to other cellular compartments, such as the cytoplasm and nucleus, depending on its interactions with specific biomolecules and transport proteins . The subcellular localization of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine is crucial for its activity and function, as it determines the sites of its biochemical and cellular effects.
准备方法
CHS-828的合成涉及多个步骤。关键的合成路线包括4-氯苯酚与1-溴己烷反应生成6-(4-氯苯氧基)己烷。然后,该中间体与氰胺和4-吡啶甲醛反应生成最终产物CHS-828 。反应条件通常涉及使用二甲基亚砜(DMSO)等溶剂和催化剂来促进反应。工业生产方法可能涉及优化这些反应条件以提高产率和纯度。
化学反应分析
CHS-828会经历各种化学反应,包括:
氧化: 在特定条件下,CHS-828可以被氧化生成氧化衍生物。
还原: 还原反应可以将CHS-828转化为还原形式。
取代: CHS-828可以进行取代反应,其中官能团被其他基团取代。这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。由这些反应形成的主要产物取决于所使用的特定试剂和条件。
相似化合物的比较
该类中的类似化合物包括匹那君和西咪替丁,它们分别用作抗高血压药和组胺-II受体拮抗剂 。CHS-828以其强大的抗肿瘤活性及其抑制NAMPT的能力而独树一帜。与该类中的其他化合物不同,CHS-828在癌症治疗的临床前和临床研究中显示出令人鼓舞的结果 。
参考文献
属性
IUPAC Name |
2-[6-(4-chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-16-5-7-18(8-6-16)26-14-4-2-1-3-11-23-19(24-15-21)25-17-9-12-22-13-10-17/h5-10,12-13H,1-4,11,14H2,(H2,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIPLTNGIAPDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCN=C(NC#N)NC2=CC=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942059 | |
| Record name | N''-[6-(4-Chlorophenoxy)hexyl]-N-cyano-N'-pyridin-4(1H)-ylideneguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200484-11-3 | |
| Record name | CHS 828 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200484113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHS-828 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12980 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N''-[6-(4-Chlorophenoxy)hexyl]-N-cyano-N'-pyridin-4(1H)-ylideneguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-(4-chlorophenoxy)hexyl)-2-cyano-3-(4-pyridyl)guanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHS-828 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LAP87DNSZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



